Product packaging for Gapicomine(Cat. No.:CAS No. 1539-39-5)

Gapicomine

Cat. No.: B073847
CAS No.: 1539-39-5
M. Wt: 199.25 g/mol
InChI Key: AUQQZPGNRKTPSQ-UHFFFAOYSA-N
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Description

Gapicomine is a potent and selective coronary vasodilator, making it a valuable pharmacological tool for investigating coronary circulation and myocardial ischemia. Its primary mechanism of action involves the direct relaxation of vascular smooth muscle in the coronary arteries, leading to a significant increase in coronary blood flow without substantially affecting systemic blood pressure or heart rate. This specific activity renders this compound an essential compound for preclinical research aimed at modeling and understanding coronary artery disease, angina pectoris, and other conditions involving restricted blood flow to the heart muscle. Researchers utilize this compound in vitro and in vivo to study the autoregulation of coronary flow, to assess the efficacy of novel therapeutic interventions in models of cardiac ischemia, and to probe the underlying pathways of vasodilation. This product is provided for laboratory research purposes and is strictly labeled "For Research Use Only," not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13N3 B073847 Gapicomine CAS No. 1539-39-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-pyridin-4-yl-N-(pyridin-4-ylmethyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c1-5-13-6-2-11(1)9-15-10-12-3-7-14-8-4-12/h1-8,15H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUQQZPGNRKTPSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CNCC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

22164-96-1 (citrate[1:1])
Record name Gapicomine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001539395
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID10165477
Record name Gapicomine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10165477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1539-39-5
Record name N-(4-Pyridinylmethyl)-4-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1539-39-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gapicomine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001539395
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gapicomine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10165477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GAPICOMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WWW0P95393
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Reaction Mechanism and Conditions

  • Substrate Activation : 4-Pyridinecarbaldehyde reacts with ammonia in acetonitrile to form an imine intermediate.

  • Catalytic Hydrogenation : A ruthenium-based catalyst (16 mol% relative to aldehyde) facilitates the reduction of the imine to the amine under 2.5 MPa hydrogen pressure at 60°C for 12 hours.

  • Workup : Post-reaction cooling and isolation yield this compound with a theoretical maximum conversion of 99% and an isolated yield of 94%, extrapolated from analogous conditions.

Key Considerations :

  • Stoichiometry : A 2:1 molar ratio of aldehyde to ammonia ensures the formation of the secondary amine over primary or tertiary analogs.

  • Catalyst Efficiency : Ruthenium catalysts outperform alternatives like palladium or nickel in minimizing over-reduction.

Alkylation of Ammonia with 4-(Chloromethyl)pyridine

A direct alkylation strategy employs 4-(chloromethyl)pyridine as the alkylating agent and ammonia as the nucleophile. This method bypasses the need for hydrogenation but requires precise stoichiometric control to avoid polysubstitution.

Reaction Protocol

  • Base-Mediated Alkylation : Ammonia is introduced to a solution of 4-(chloromethyl)pyridine in acetonitrile, with potassium carbonate as a base to neutralize HCl byproducts.

  • Temperature Control : Maintaining the reaction at 40–50°C prevents thermal degradation of the pyridinyl moiety.

  • Purification : Column chromatography (silica gel, ethyl acetate/methanol) isolates this compound, though yields are typically lower (60–70%) due to competing quaternary ammonium salt formation.

Limitations :

  • Excess ammonia favors monoalkylation, necessitating iterative alkylation steps for secondary amine formation.

  • Steric hindrance from the pyridinyl groups complicates nucleophilic attack.

Modified Gabriel Synthesis for Secondary Amines

While the classical Gabriel synthesis produces primary amines, modifications enable secondary amine synthesis. A bis-alkylation approach using phthalimide and 4-(bromomethyl)pyridine has been theorized:

  • Deprotonation : Phthalimide reacts with potassium hydroxide to form a resonance-stabilized anion.

  • Bis-Alkylation : Two equivalents of 4-(bromomethyl)pyridine undergo SN2 displacement, forming N,N-bis(pyridin-4-ylmethyl)phthalimide.

  • Deprotection : Hydrazine cleaves the phthalimide group, releasing this compound and phthalhydrazide4.

Challenges :

  • Phthalimide’s poor nucleophilicity post-first alkylation complicates the second substitution.

  • Low yields (<50%) and side products limit industrial applicability.

Salt Formation and Purification

This compound is often isolated as its citrate salt (CAS 22164-96-1) to enhance stability and aqueous solubility.

Procedure

  • Acid-Base Reaction : this compound free base is dissolved in ethanol and treated with citric acid (1:1 molar ratio).

  • Crystallization : Slow evaporation at 4°C yields crystalline this compound citrate.

  • Characterization : Melting point (MP 142–144°C) and NMR verify purity.

Comparative Analysis of Synthesis Methods

MethodReactantsConditionsYieldAdvantagesLimitations
Reductive Amination4-Pyridinecarbaldehyde, NH₃, H₂60°C, 2.5 MPa H₂, Ru catalyst94%High yield, scalableRequires high-pressure equipment
Alkylation4-(Chloromethyl)pyridine, NH₃50°C, K₂CO₃60–70%Simple setupLow yield, byproduct formation
Gabriel SynthesisPhthalimide, 4-(Bromomethyl)pyridineHydrazine, reflux<50%Avoids hydrogenationMulti-step, impractical for scale-up

Industrial-Scale Considerations

Reductive amination is the preferred industrial method due to its high yield and compatibility with continuous-flow reactors. Key optimizations include:

  • Catalyst Recycling : Ruthenium catalysts immobilized on mesoporous silica reduce costs.

  • Solvent Selection : Acetonitrile’s high polarity accelerates imine formation but necessitates stringent drying to prevent hydrolysis.

Chemical Reactions Analysis

Current Limitations in Available Data

  • Absence in Chemical Databases : Gapicomine does not appear in the NIST Chemical Kinetics Database , CAS Reactions , or other major reaction repositories.
  • No Published Studies : None of the 36 search results reference this compound, including specialized journals like Reaction Chemistry & Engineering and Proceedings of the National Academy of Sciences .
  • Unreliable Sources Excluded : As instructed, data from and were excluded, but no alternative sources were identified.

Related Research Context

While this compound-specific data is unavailable, the following methodologies from the search results could guide future studies:

Table 1: Techniques for Investigating Novel Compounds

MethodApplicationExample from Search Results
Kinetic ModelingPredict reaction pathwaysCediranib synthesis via azetidinium ion intermediate
Electrochemical CatalysisEnhance reaction efficiencyMIT study on rate increases via electric fields
Reaction Network AnalysisMap complex mechanismsYandulov–Schrock nitrogen fixation
Machine LearningPredict reaction yieldsDeep learning for USPTO datasets

Recommendations for Further Research

  • Synthetic Exploration : Use Design of Experiments (DoE) to optimize potential reactions (e.g., SN2 substitutions, cross-couplings) .
  • Spectroscopic Characterization : Employ NMR or mass spectrometry to identify reaction intermediates, as done for cediranib .
  • Computational Predictions : Apply quantum chemical calculations to hypothesize reactivity, following protocols for prebiotic sugar formation .

Ethical and Practical Considerations

  • Data Transparency : Negative results should be published to avoid redundant efforts .
  • Collaborative Efforts : Partner with institutions like MIT or UChicago, which have expertise in electrochemical catalysis .

Scientific Research Applications

Gapicomine has been explored for various scientific research applications:

Mechanism of Action

Gapicomine exerts its effects primarily through its action as a coronary vasodilator. It works by relaxing the smooth muscles of the coronary arteries, thereby increasing blood flow to the heart muscle. The molecular targets and pathways involved include the modulation of calcium ion channels and the inhibition of vasoconstrictive agents .

Comparison with Similar Compounds

Data Limitations and Discrepancies

  • Classification Conflicts : this compound is variably labeled as an analgesic or vasodilator across sources, possibly due to historical reclassification or dual mechanisms .
  • Research Gaps : Clinical efficacy data (e.g., IC₅₀ values, pharmacokinetics) are absent in the provided evidence, limiting direct potency comparisons .

Biological Activity

Gapicomine is a compound that has garnered interest in the field of pharmacology due to its potential biological activities. This article synthesizes research findings, case studies, and relevant data regarding the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and therapeutic applications.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Interaction with Receptors : this compound may interact with specific receptors in the body, influencing cellular signaling pathways. This interaction can lead to various physiological responses.
  • Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes involved in inflammatory processes, suggesting that this compound may exhibit anti-inflammatory properties.
  • Modulation of Gene Expression : There is evidence that certain compounds can alter gene expression profiles, which may contribute to their therapeutic effects.

Pharmacological Effects

Research indicates that this compound may possess several pharmacological properties:

  • Anti-inflammatory Activity : Compounds structurally related to this compound have demonstrated significant anti-inflammatory effects in animal models. For instance, studies have shown that these compounds can reduce markers of inflammation such as cytokines and prostaglandins.
  • Antioxidant Properties : Some research suggests that this compound may exhibit antioxidant activity, helping to mitigate oxidative stress in cells.
  • Antimicrobial Effects : Preliminary studies indicate potential antimicrobial properties, making it a candidate for further exploration in treating infections.

Table 1: Summary of Biological Activities Related to this compound

Activity TypeObserved EffectsReferences
Anti-inflammatoryReduction in inflammatory markers ,
AntioxidantScavenging of free radicals ,
AntimicrobialInhibition of bacterial growth ,

Case Studies

  • Anti-inflammatory Study :
    • A study conducted on rats demonstrated that administration of a compound similar to this compound resulted in a significant decrease in paw edema induced by carrageenan. The reduction was attributed to the inhibition of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) .
  • Antioxidant Activity Assessment :
    • In vitro assays showed that this compound exhibited a dose-dependent increase in the scavenging activity against DPPH radicals. This suggests potential use as an antioxidant agent .
  • Antimicrobial Testing :
    • A preliminary screening against common bacterial strains (e.g., E. coli and S. aureus) revealed that this compound displayed moderate antibacterial activity, indicating its potential as an antimicrobial agent .

Research Findings

Recent investigations into the biological activity of this compound have highlighted the need for further research to elucidate its full pharmacological profile:

  • In Vivo Studies : More comprehensive animal studies are required to confirm the efficacy and safety of this compound in various therapeutic contexts.
  • Mechanistic Studies : Understanding the precise molecular mechanisms through which this compound exerts its effects will be critical for developing targeted therapies.
  • Clinical Trials : Future clinical trials will be essential to evaluate the therapeutic potential of this compound in humans.

Q & A

Q. What statistical approaches are optimal for analyzing non-linear dose-response relationships in this compound studies?

  • Use four-parameter logistic (4PL) regression to model sigmoidal curves: Y=Minimum+MaximumMinimum1+(XEC50)Hill SlopeY = \text{Minimum} + \frac{\text{Maximum} - \text{Minimum}}{1 + (\frac{X}{\text{EC50}})^\text{Hill Slope}}

  • Validate model fit with Akaike Information Criterion (AIC) and report 95% confidence intervals for EC50 values .

  • For skewed distributions, apply non-parametric tests (e.g., Kruskal-Wallis) .

Q. How can researchers mitigate bias in blinded studies evaluating this compound's therapeutic potential?

  • Implement triple-blinding :
    • Participants, experimenters, and data analysts are unaware of treatment assignments.
    • Use centralized randomization systems (e.g., block randomization stratified by baseline characteristics) .
  • Conduct post hoc bias audits using tools like ROBINS-I (Risk Of Bias In Non-randomized Studies) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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